molecular formula C10H6FNO2 B1448458 5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde CAS No. 1803610-02-7

5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde

Cat. No.: B1448458
CAS No.: 1803610-02-7
M. Wt: 191.16 g/mol
InChI Key: WLDLXSYOBCLGHJ-UHFFFAOYSA-N
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Description

5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C10H6FNO2 It is a heterocyclic compound that contains both a furan ring and a pyridine ring, with a fluorine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde typically involves the reaction of 3-fluoropyridine with furan-2-carbaldehyde under specific conditions. One common method involves the use of a base to facilitate the reaction. For example, the reaction can be carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which helps to deprotonate the furan ring and promote nucleophilic substitution at the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain molecular targets. Additionally, the furan ring can participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chloropyridin-2-yl)furan-2-carbaldehyde
  • 5-(3-Bromopyridin-2-yl)furan-2-carbaldehyde
  • 5-(3-Methylpyridin-2-yl)furan-2-carbaldehyde

Uniqueness

5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and methyl analogs. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(3-fluoropyridin-2-yl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-2-1-5-12-10(8)9-4-3-7(6-13)14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDLXSYOBCLGHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(O2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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